molecular formula C15H18N4O5 B13812851 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide

Cat. No.: B13812851
M. Wt: 334.33 g/mol
InChI Key: PEVZMZIOLKXJNJ-SNOSIHCHSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azide introduction and hydrogen gas for reduction reactions. Solvents like methanol and catalysts such as palladium on carbon are also frequently used .

Major Products

The major products formed from these reactions include amines and other substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Acetamido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its role as a glycosyl donor or acceptor in various chemical reactions. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This property makes it valuable in the synthesis of complex carbohydrate structures and glycosylated compounds .

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

N-[(4aR,6R,7R,8R,8aS)-6-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide

InChI

InChI=1S/C15H18N4O5/c1-8(20)17-11-12(21)13-10(23-14(11)18-19-16)7-22-15(24-13)9-5-3-2-4-6-9/h2-6,10-15,21H,7H2,1H3,(H,17,20)/t10-,11-,12-,13-,14-,15?/m1/s1

InChI Key

PEVZMZIOLKXJNJ-SNOSIHCHSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])O

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])O

Origin of Product

United States

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